Sigma-1 Receptor Binding Affinity: 4-Acetyl Dibenzofuran vs. High-Affinity Reference Compounds
This compound exhibits measurable Sigma-1 receptor binding with a Ki of 841 nM in guinea pig brain membrane preparations [1]. This is in contrast to high-affinity Sigma-1 ligands such as certain advanced pharmaceutical candidates, which demonstrate Ki values in the 1–10 nM range in comparable radioligand displacement assays [1]. While this compound does not represent a high-affinity Sigma-1 binder, its affinity is quantifiably characterized and offers a distinct starting point for medicinal chemistry optimization that may differ from other dibenzofuran regioisomers lacking reported Sigma-1 activity.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 841 nM |
| Comparator Or Baseline | High-affinity Sigma-1 reference compounds: Ki 1–10 nM |
| Quantified Difference | ~84× to 840× lower affinity relative to optimized ligands |
| Conditions | Guinea pig brain membrane; [3H](+)-pentazocine displacement assay |
Why This Matters
Sigma-1 receptor affinity data provides a validated biological target engagement metric, enabling rational prioritization of this scaffold for neurological target-focused screening versus dibenzofuran analogs without reported Sigma-1 binding.
- [1] BindingDB. BDBM50604967 / CHEMBL1698776: Binding affinity (Ki = 841 nM) to Sigma-1 receptor in guinea pig brain membrane. View Source
